molecular formula C13H24O2 B1249969 (6R,10S)-10-methyl-6-dodecanolide

(6R,10S)-10-methyl-6-dodecanolide

Cat. No.: B1249969
M. Wt: 212.33 g/mol
InChI Key: FWCJVEHVQQNKBH-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R,10S)-10-methyl-6-dodecanolide is a natural product found in Streptomyces with data available.

Scientific Research Applications

Phytotoxicity and Anticancer Activity

(6R,10S)-10-methyl-6-dodecanolide, identified in the lipid extract of a marine streptomycete, has shown moderate phytotoxicity and promising activity against cancer cells while exhibiting low general cytotoxicity. This suggests its potential as a bioactive compound in cancer research and agriculture (Stritzke et al., 2004).

Semiochemicals in Frogs

In a study on the endemic Madagascan frog family Mantellinae, this compound was synthesized as part of a library of methyl-branched 11-dodecanolides. This research aimed to identify unknown macrolides secreted by these frogs, highlighting the compound's relevance in the study of animal communication and pheromones (Peram et al., 2017).

Properties

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(7R)-7-[(4S)-4-methylhexyl]oxepan-2-one

InChI

InChI=1S/C13H24O2/c1-3-11(2)7-6-9-12-8-4-5-10-13(14)15-12/h11-12H,3-10H2,1-2H3/t11-,12+/m0/s1

InChI Key

FWCJVEHVQQNKBH-NWDGAFQWSA-N

Isomeric SMILES

CC[C@H](C)CCC[C@H]1CCCCC(=O)O1

Canonical SMILES

CCC(C)CCCC1CCCCC(=O)O1

Synonyms

(6R,10S)-10-methyl-6-dodecanolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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